molecular formula C15H16 B8730192 1-Benzyl-2,4-dimethylbenzene CAS No. 28122-28-3

1-Benzyl-2,4-dimethylbenzene

Cat. No. B8730192
CAS RN: 28122-28-3
M. Wt: 196.29 g/mol
InChI Key: CVAMMFFQVDUIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2,4-dimethylbenzene is a useful research compound. Its molecular formula is C15H16 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-2,4-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-2,4-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28122-28-3

Product Name

1-Benzyl-2,4-dimethylbenzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

1-benzyl-2,4-dimethylbenzene

InChI

InChI=1S/C15H16/c1-12-8-9-15(13(2)10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3

InChI Key

CVAMMFFQVDUIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 100 g of 2,4-dimethyldiphenylmethane obtained by the reaction between meta-xylene and benzyl chloride, having the following formula (b.p. 295°-296° C/760 mmHg, specific gravity (D420) 0.9951); ##STR3## was dissolved 3 g of crystal violet lactone. The resulting solution was then added to a solution of 20 g of gum arabic and 160 g of water to emulsify. Thereafter, 20 g of acid processed gelatin and 160 g of water were added thereto and the pH thereof was reduced to 5 by the addition of acetic acid under constant stirring. 500 g of water was then added to cause coacervation. On coacervation, a dense liquid membrane of gelatin-gum arabic was formed around the oil droplets containing a color former. The pH was further reduced to 4.4, and 4 g of 37 percent formation was successively added for hardening the membrane. Said operation was carried out keeping the temperature of the system at a temperature of 50° C. Then the system was cooled to 10° C in order to gel the dense liquid membrane. Furthermore, in order to raise the effect of hardening, the pH thereof was raised to 9 and the system was allowed to stand for several hours to accomplish the encapsulation. The capsule solution thus obtained was coated on a sheet of paper by air knife coating, then dried. The pressure sensitive recording paper thus obtained had no unpleasant smell like that of the conventional pressure sensitive recording paper wherein chlorinated diphenyl was used as a solvent. When this paper (upper paper) was superposed on a clay paper (aforesaid lower paper coated with active clay substance) and writing was conducted with pressure, there was developed a blue image on a clayed paper in an instant. The density of this color developed image was remarkably high compared with that of the conventional pressure sensitive recording paper. In addition, even when this upper paper was exposed to sun light for a long time, the lowering in the color developing ability and colored fog were not recognized.
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